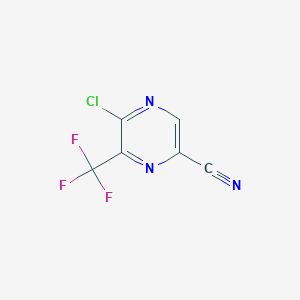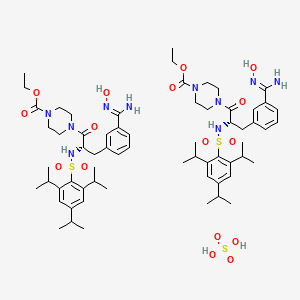
3-chloro-N-cyclopropylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-N-cyclopropylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a chloro group attached to the benzene ring and a cyclopropyl group attached to the nitrogen atom of the aniline.
准备方法
The synthesis of 3-chloro-N-cyclopropylaniline typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobromobenzene and cyclopropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions and catalyst selection.
化学反应分析
3-Chloro-N-cyclopropylaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The chloro group can be substituted by nucleophiles in the presence of suitable catalysts, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include palladium catalysts for cross-coupling reactions, oxidizing agents like chromophoric dissolved organic matter, and reducing agents such as lithium aluminum hydride.
Major Products: The major products depend on the specific reaction conditions but can include ring-opened derivatives, substituted anilines, and reduced forms of the compound.
科学研究应用
3-Chloro-N-cyclopropylaniline has several applications in scientific research:
Biology: The compound’s ability to undergo single-electron transfer reactions makes it useful in studying biological oxidation processes.
Medicine: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 3-chloro-N-cyclopropylaniline involves its ability to undergo single-electron transfer reactions, leading to the formation of radical cations. These radical cations can then participate in further chemical transformations, such as ring-opening reactions. The molecular targets and pathways involved include chromophoric dissolved organic matter and triplet-state photosensitizers, which facilitate the oxidation process .
相似化合物的比较
3-Chloro-N-cyclopropylaniline can be compared with other similar compounds, such as:
N-cyclopropylaniline: Lacks the chloro group, making it less reactive in certain substitution reactions.
3-chloroaniline: Lacks the cyclopropyl group, affecting its ability to undergo ring-opening reactions.
Cyclopropylamine: Lacks the aromatic ring, limiting its applications in aromatic substitution reactions.
The uniqueness of this compound lies in its combination of the chloro and cyclopropyl groups, which confer distinct reactivity and versatility in various chemical reactions.
属性
分子式 |
C9H10ClN |
|---|---|
分子量 |
167.63 g/mol |
IUPAC 名称 |
3-chloro-N-cyclopropylaniline |
InChI |
InChI=1S/C9H10ClN/c10-7-2-1-3-9(6-7)11-8-4-5-8/h1-3,6,8,11H,4-5H2 |
InChI 键 |
BOFNFAVPFUOZNM-UHFFFAOYSA-N |
规范 SMILES |
C1CC1NC2=CC(=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Thioxo-2,3-dihydro-1H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13126707.png)
![2,7-Didodecyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure/B13126716.png)








![1-Amino-4-hydroxy-2-[(2-phenoxyethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13126776.png)

